molecular formula C8H9NO3S B8734397 1,3-Dihydroisobenzofuran-4-sulfonamide

1,3-Dihydroisobenzofuran-4-sulfonamide

Numéro de catalogue: B8734397
Poids moléculaire: 199.23 g/mol
Clé InChI: WFERUPBTJCSZMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dihydroisobenzofuran-4-sulfonamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H9NO3S

Poids moléculaire

199.23 g/mol

Nom IUPAC

1,3-dihydro-2-benzofuran-4-sulfonamide

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2,(H2,9,10,11)

Clé InChI

WFERUPBTJCSZMU-UHFFFAOYSA-N

SMILES canonique

C1C2=C(CO1)C(=CC=C2)S(=O)(=O)N

Origine du produit

United States

Méthodes De Préparation

Rhodium-Catalyzed Cyclization via N-Tosyl Triazole Intermediates

A prominent approach involves the use of rhodium catalysts to facilitate cyclization reactions. In one protocol, 2-ethynylbenzyl alcohol reacts with p-toluenesulfonyl azide (TsN₃) in the presence of copper(I) thiophenecarboxylate (CuTC) to form an N-tosyl triazole intermediate . This intermediate undergoes rhodium(II) acetate-catalyzed rearrangement in chloroform, yielding a Z-configured N-(2-alkoxyvinyl)sulfonamide phthalan derivative . Subsequent hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere reduces the alkoxyvinyl group, culminating in the formation of N-((1,3-dihydroisobenzofuran-1-yl)methyl)-4-methylbenzenesulfonamide .

Key advantages of this method include high stereoselectivity (≥95% Z-configuration) and moderate yields (65–75%). However, the requirement for stringent inert conditions (argon atmosphere) and pyrophoric catalysts like Pd/C poses operational challenges. The reaction pathway is summarized below:

  • Triazole Formation :
    2-ethynylbenzyl alcohol+TsN3CuTCN-tosyl triazole\text{2-ethynylbenzyl alcohol} + \text{TsN}_3 \xrightarrow{\text{CuTC}} \text{N-tosyl triazole}

  • Rhodium-Catalyzed Rearrangement :
    N-tosyl triazoleRh(II) acetateZ-alkoxyvinyl phthalan\text{N-tosyl triazole} \xrightarrow{\text{Rh(II) acetate}} \text{Z-alkoxyvinyl phthalan}

  • Hydrogenation :
    Z-alkoxyvinyl phthalanPd/C, H21,3-dihydroisobenzofuran sulfonamide\text{Z-alkoxyvinyl phthalan} \xrightarrow{\text{Pd/C, H}_2} \text{1,3-dihydroisobenzofuran sulfonamide}

Intramolecular Oxa-Mannich Reaction

The intramolecular oxa-Mannich reaction offers a catalyst-free route to 1,3-dihydroisobenzofuran derivatives. Starting with 1,3-dihydro-2-benzofuran-1-ol, this method employs p-toluenesulfonylamine and cesium carbonate (Cs₂CO₃) in acetonitrile to induce cyclization . The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, forming a six-membered transition state that collapses into the phthalan core .

Experimental data indicate moderate yields (50–70%) with excellent functional group tolerance. For instance, benzyl-protected derivatives achieve 68% yield under optimized conditions . A notable limitation is the prolonged reaction time (18–24 hours), which impacts scalability.

Palladium-Catalyzed Hydrogenation

Palladium-mediated hydrogenation is critical for reducing intermediates in multi-step syntheses. For example, hydrogenation of N-((1,3-dihydroisobenzofuran-1-yl)methyl) derivatives over 10% Pd/C in ethanol quantitatively removes protecting groups, yielding the free sulfonamide . This step is pivotal in routes involving alkoxyvinyl or benzyl-protected precursors.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the discussed methods:

MethodCatalystYield (%)Reaction TimeKey AdvantageLimitation
Rhodium CyclizationRh(II) acetate65–756–8 hHigh stereoselectivityRequires inert conditions
Oxa-Mannich ReactionNone50–7018–24 hCatalyst-freeSlow kinetics
NHC CatalysisThiazolium bromide70–882–5 hRapid under airIndirect product formation
Palladium HydrogenationPd/C≥951–2 hHigh efficiencyPyrophoric catalyst handling

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1,3-Dihydroisobenzofuran-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of a dihydroisobenzofuran precursor using sulfonic acid derivatives (e.g., sulfonyl chlorides) under controlled conditions. Key optimization parameters include:

  • Catalyst Selection: Use of base catalysts (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward.
  • Solvent Systems: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity while minimizing side reactions.
  • Temperature Control: Maintaining 0–25°C prevents thermal degradation of intermediates.

Example Optimization Table (Hypothetical Data):

ConditionYield (%)Purity (%)
Pyridine, DCM, 0°C7895
Et₃N, THF, 25°C6588
No base, DMF, 50°C4272

Reference analogous sulfonamide synthesis strategies from organosulfur chemistry .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the dihydroisobenzofuran ring and sulfonamide group integration.
  • FT-IR: Identify S=O stretching (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) bands.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass analysis.

Example Data Interpretation:

  • NMR splitting patterns may indicate steric hindrance near the sulfonamide moiety.
  • IR peak broadening suggests hydrogen bonding in crystalline forms.

Advanced Question: How should researchers design experiments to evaluate the antimicrobial activity of this compound against multidrug-resistant pathogens?

Methodological Answer:

  • Assay Design: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
  • Pathogen Strains: Include reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented resistance profiles.
  • Controls: Compare with established sulfonamide drugs (e.g., sulfamethoxazole) and solvent-only negative controls.

Example Experimental Workflow:

Prepare serial dilutions of the compound in Mueller-Hinton broth.

Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL).

Incubate at 37°C for 18–24 hours and assess turbidity.

Refer to antimicrobial testing frameworks for sulfonamide derivatives .

Advanced Question: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
  • Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or trends.
  • Mechanistic Studies: Use knockout models or enzyme inhibition assays to isolate target interactions.

Example Contradiction Analysis Table (Hypothetical):

StudyIC₅₀ (µM)Cell LineKey Variable
A12.3HeLaSerum-free media
B45.7HEK29310% FBS

Address variability via rigorous documentation of experimental parameters, as emphasized in qualitative research frameworks .

Basic Question: What solubility and stability parameters are critical for in vitro assays involving this compound?

Methodological Answer:

  • Solvent Compatibility: Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity).
  • pH Stability: Test degradation kinetics in buffers (pH 4–9) via HPLC.
  • Temperature Sensitivity: Store lyophilized samples at –20°C to prevent hydrolysis.

Example Stability Profile (Hypothetical):

ConditionHalf-Life (Days)
PBS, pH 7.4, 4°C>30
DMSO, RT7

Advanced Question: How can computational modeling (e.g., DFT, molecular docking) complement experimental studies on this compound’s mechanism?

Methodological Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
  • Molecular Docking: Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) to prioritize in vitro testing.
  • MD Simulations: Assess conformational stability in biological membranes.

Example Workflow Integration:

Perform docking to identify putative binding pockets.

Validate with SPR (surface plasmon resonance) binding assays.

Reference interdisciplinary approaches from pharmacological studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.